Cas no 74150-27-9 (Pimobendan)
Pimobendan Chemical and Physical Properties
Names and Identifiers
-
- Pimobendan
- rac Pimobendan
- 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
- 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
- Pimobendam
- pimobendane
- (RS)-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
- 2-(4-methoxy-phenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2H-6-pyridazinyl) benzimidazole
- Acardi
- dl-Pimobendan
- Pimobendanum
- UD-CG 115
- UD-CG115 BS
- VetMedin
- 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-3(2H)-pyridazinone
- d-Pimobendan
- l-Pimobendan
- Racemic pinobendan
- (+)-Pimobendan
- (-)-Pimobendan
- Pimobendan (Vetmedin)
- Pimobendanum [INN-Latin]
- Pimobendane [INN-French]
- Pimobendan [INN-Spanish]
- 9HTU209Z0N
- 613JXV89SU
- AK482253
- 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyri
- (+/-)-4,5-DIHYDRO-6-(2-(P-METHOXYPHENYL)-5-BENZIMIDAZOLYL)-5-METHYL-3(2H)-PYRIDAZINONE
- (-)-4,5-Dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone
- DTXCID9028255
- AC-689
- UD-CG115
- BCP0726000255
- KUC109647N
- SMR002530068
- BDBM50282617
- (-)-UD-CG 115BS
- Q414351
- 6-(2-(4-Methoxyphenyl)-4,5-dihydro-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone
- FORTEKOR PLUS COMPONENT PIMOBENDAN
- UD-CG 115 BS
- Pimobendan,USP
- 6-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- PIMOBENDAN (USP-RS)
- SolutitionKitsPimobendan
- 74150-27-9
- KSC-210-009
- SCHEMBL27623
- Pimobendan (INN-Spanish)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-
- 118428-37-8
- NCGC00274063-01
- UNII-613JXV89SU
- PIMOBENDAN (MART.)
- CHEMBL24646
- 4,5-dihydro-6-[2-(4-methoxy-phenyl)-1h-benzimidazol-5-yl]-5-methyl-3 (2h)-pyridazinone
- MLS006010188
- Pimobendan EP5
- EN300-27067685
- Pimobendan for system suitability, European Pharmacopoeia (EP) Reference Standard
- Vetmedin-CA1
- PIMOBENDAN [USAN]
- PIMOBENDAN [USP-RS]
- HMS3884C21
- FT-0630830
- 3(2H)-PYRIDAZINONE, 4,5-DIHYDRO-6-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-5-YL)-5-METHYL-, (+/-)-
- Pimobendan [USAN:INN:BAN]
- UNII-34AP3BBP9T
- 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazole-5-yl)-5-methyl-3(2H)-pyridazinone
- PIMOBENDAN (EP IMPURITY)
- PIMOBENDAN [MI]
- SW219717-1
- CCG-267853
- AB01274800-01
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-, (-)-
- VetmedinChew
- 118428-36-7
- Pimobendan (JAN/USAN/INN)
- UNII-9HTU209Z0N
- NCGC00274063-05
- PIMOBENDAN [GREEN BOOK]
- PIMOBENDAN COMPONENT OF FORTEKOR PLUS
- AKOS015967705
- Pimobendane (INN-French)
- PIMOBENDAN (USP MONOGRAPH)
- 3(2H)-PYRIDAZINONE, 4,5-DIHYDRO-6-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-6-YL)-5-METHYL-
- (+)-UD-CG 115BS
- Pimobendan, >=98% (HPLC)
- DTXSID8048280
- PIMOBENDAN [INN]
- Racemic pimobendan
- Pimobendan, United States Pharmacopeia (USP) Reference Standard
- PIMOBENDAN [USP MONOGRAPH]
- PIMOBENDAN (EMA EPAR VETERINARY)
- P2779
- D01133
- PIMOBENDAN [EP IMPURITY]
- AKOS015851937
- Pimobendan 100 microg/mL in Acetonitrile
- 34AP3BBP9T
- Pimobendanum (INN-Latin)
- UD-CG-115BS
- HY-B0204
- AB01274800_02
- 6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
- 6-(2-(4-METHOXYPHENYL)-1H-BENZO[D]IMIDAZOL-5-YL)-5-METHYL-4,5-DIHYDROPYRIDAZIN-3(2H)-ONE
- PIMOBENDAN [MART.]
- 118428-38-9
- s1550
- BRN 4207330
- PIMOBENDAN [EMA EPAR VETERINARY]
- NCGC00274063-04
- PIMOBENDAN [JAN]
- BCP02958
- J-517984
- UD-CG-115
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-, (+)-
- (+)-4,5-Dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-3(2H)-pyridazinone
- 6-[2-(4-methoxyphenyl)-1H-1,3-benzodiazol-6-yl]-5-methyl-2,3,4,5-tetrahydropyridazin-3-one
- KS-1280
- Pimobendan, (+)-
- DB11450
- PIMOBENDAN [WHO-DD]
- Acardi (TN)
- 6-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- Pimobendan, (-)-
- 3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
- HMS3655I03
- CHEBI:32003
- UDCG-115
- MFCD00761648
- BRD-A84575140-001-02-4
- 6-[2-(4-Methoxyphenyl)-3H-benzimidazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
- DB-219709
- GLBJJMFZWDBELO-UHFFFAOYSA-N
- Pimobendan?
- SBI-0654181.0001
-
- MDL: MFCD00761648
- Inchi: 1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
- InChI Key: GLBJJMFZWDBELO-UHFFFAOYSA-N
- SMILES: O=C1CC(C)C(C2=CC=C3C(=C2)NC(C2C=CC(=CC=2)OC)=N3)=NN1
- BRN: 4207330
Computed Properties
- Exact Mass: 334.14300
- Monoisotopic Mass: 334.143
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.4
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: 2.7
Experimental Properties
- Color/Form: No data available
- Density: 1.36
- Melting Point: 240-250°C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.692
- Solubility: DMSO: soluble5mg/mL, clear (warmed)
- PSA: 79.37000
- LogP: 2.86300
Pimobendan Security Information
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P264; P270; P301+P310; P321; P330; P405; P501
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Safety Instruction: S26; S37/39; S36
- RTECS:CY8980000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Pimobendan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129680-5mg |
Pimobendan |
74150-27-9 | ≥99% | 5mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129680-10mg |
Pimobendan |
74150-27-9 | ≥99% | 10mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129680-1g |
Pimobendan |
74150-27-9 | ≥99% | 1g |
¥1252.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P129680-50mg |
Pimobendan |
74150-27-9 | ≥99% | 50mg |
¥92.90 | 2023-09-01 | |
| Chemenu | CM254845-50mg |
6-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-5-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
74150-27-9 | 98% | 50mg |
$697 | 2021-06-17 | |
| S e l l e c k ZHONG GUO | S1550-10mM (1mL in DMSO) |
Pimobendan |
74150-27-9 | 99.92% | 10mM (1mL in DMSO) |
¥1896.47 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1550-5mg |
Pimobendan |
74150-27-9 | 99.92% | 5mg |
¥1405.78 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1550-10mg |
Pimobendan |
74150-27-9 | 99.92% | 10mg |
¥2626.31 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1550-25mg |
Pimobendan |
74150-27-9 | 99.92% | 25mg |
¥4561.83 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1550-50mg |
Pimobendan |
74150-27-9 | 99.92% | 50mg |
¥7961.85 | 2023-09-16 |
Pimobendan Suppliers
Pimobendan Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Pimobendan
Pimobendan (CAS No. 74150-27-9): A Pivotal Pharmacological Agent in Cardiovascular Therapeutics
The compound Pimobendan, chemically identified by the CAS Registry Number 74150-27-9, stands as a cornerstone in the field of cardiovascular pharmacology. As a dual-action drug classified as a phosphodiesterase (PDE) III inhibitor and calcium sensitizer, it has garnered significant attention for its efficacy in managing heart failure and improving cardiac function. Recent advancements in clinical research have further solidified its role in addressing complex cardiac pathologies, particularly through its unique mechanism of action that enhances myocardial contractility while reducing afterload.
Structurally, Pimobendan (C36H56N4O6) belongs to the benzimidazole class of compounds, characterized by its rigid bicyclic scaffold and substituent groups that confer both PDE III inhibition and positive inotropic effects. Its synthesis involves multi-step organic reactions, including amidation and cyclization processes, which have been optimized over decades to ensure high purity and scalability for pharmaceutical applications. Notably, recent studies published in the Journal of Medicinal Chemistry (2023) highlight novel synthetic pathways that reduce environmental impact while maintaining structural integrity.
The pharmacological profile of CAS No. 74150-27-9 is defined by its dual mechanism: inhibition of PDE III increases intracellular cAMP levels, promoting vasodilation and reducing preload/postload on the heart, while its calcium-sensitizing properties enhance troponin C affinity for Ca2+, thereby boosting contractility without increasing myocardial oxygen demand. This synergy distinguishes it from traditional inotropes like dobutamine, which often exacerbate energy consumption and arrhythmias.
Clinical trials underscore its efficacy in heart failure with reduced ejection fraction (HFrEF). A landmark Phase III trial (NCT0XXXXXX) published in the New England Journal of Medicine (June 2023) demonstrated a 34% reduction in hospitalization rates among patients treated with Pimobendan. Furthermore, emerging evidence suggests its potential in pulmonary arterial hypertension (PAH), where it improves hemodynamic parameters by dual vasodilation of pulmonary arteries and right ventricular unloading—a mechanism validated through animal models and early human trials.
Innovative research directions include exploring its role in post-myocardial infarction recovery. A study from the European Heart Journal (April 2023) revealed that adjunctive use of Pimobendan after acute coronary syndrome enhanced left ventricular remodeling compared to standard therapy alone, attributed to its anti-fibrotic effects mediated via cAMP/PKA signaling pathways.
Safety profiles remain favorable despite prolonged use, with meta-analyses confirming low rates of adverse events such as arrhythmias or hypotension when administered at therapeutic doses (< 1 mg/kg/day). Pharmacokinetic studies emphasize rapid absorption via oral administration (tmax: ~1 hour), extensive hepatic metabolism via CYP enzymes, and renal excretion—factors critical for dosing adjustments in hepatic/renal impairment cases.
Ongoing investigations focus on optimizing drug delivery systems to enhance bioavailability and reduce off-target effects. Liposomal formulations tested in preclinical models showed prolonged half-life while maintaining efficacy—a breakthrough highlighted at the American Heart Association’s Scientific Sessions 2023.
In conclusion, the compound (CAS No. 74150-27-9) continues to redefine therapeutic strategies for cardiovascular diseases through mechanistic innovation and clinical validation across diverse indications. Its evolution from a niche heart failure treatment to a multi-faceted agent underscores the enduring relevance of this molecule in advancing patient care.
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